molecular formula C7H13N B13588394 rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine

rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine

Katalognummer: B13588394
Molekulargewicht: 111.18 g/mol
InChI-Schlüssel: BDTYDKAOLDKOBQ-WABBHOIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine is a bicyclic amine compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. The compound’s structure consists of a bicyclo[3.2.0]heptane ring system with an amine group attached to the second carbon atom. This configuration imparts specific chemical properties and reactivity to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine typically involves the use of starting materials that can form the bicyclic ring system. One common method is the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized through the reaction of a suitable diene with an amine under catalytic conditions that promote the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bicyclic structure may also play a role in the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride
  • rac-(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-one

Uniqueness

rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine is unique due to its specific bicyclic structure and the presence of an amine group at the second carbon atom. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C7H13N

Molekulargewicht

111.18 g/mol

IUPAC-Name

(1S,5S)-bicyclo[3.2.0]heptan-2-amine

InChI

InChI=1S/C7H13N/c8-7-4-2-5-1-3-6(5)7/h5-7H,1-4,8H2/t5-,6-,7?/m0/s1

InChI-Schlüssel

BDTYDKAOLDKOBQ-WABBHOIFSA-N

Isomerische SMILES

C1C[C@H]2[C@@H]1CCC2N

Kanonische SMILES

C1CC2C1CCC2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.